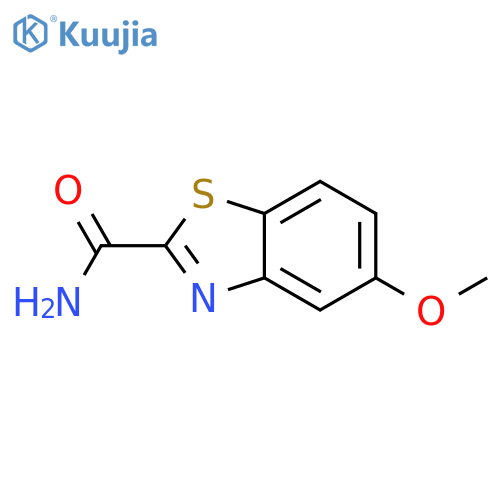Cas no 7267-33-6 (5-methoxy-1,3-benzothiazole-2-carboxamide)

7267-33-6 structure
商品名:5-methoxy-1,3-benzothiazole-2-carboxamide
CAS番号:7267-33-6
MF:C9H8N2O2S
メガワット:208.237020492554
MDL:MFCD18813204
CID:850392
5-methoxy-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-Benzothiazolecarboxamide,5-methoxy-(7CI,8CI,9CI)
- 2-Benzothiazolecarboxamide, 5-methoxy-
- 5-methoxy-1,3-benzothiazole-2-carboxamide
-
- MDL: MFCD18813204
- インチ: 1S/C9H8N2O2S/c1-13-5-2-3-7-6(4-5)11-9(14-7)8(10)12/h2-4H,1H3,(H2,10,12)
- InChIKey: OKOKJPXETKIHNK-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=C(OC)C=C2N=C1C(N)=O
5-methoxy-1,3-benzothiazole-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266233-5.0g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 5.0g |
$2933.0 | 2023-03-01 | ||
| Enamine | EN300-266233-5g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 5g |
$2933.0 | 2023-08-31 | ||
| Enamine | EN300-266233-10g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 10g |
$3687.0 | 2023-08-31 | ||
| Enamine | EN300-266233-10.0g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 10.0g |
$3687.0 | 2023-03-01 | ||
| Enamine | EN300-266233-2.5g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 2.5g |
$2316.0 | 2023-08-31 | ||
| Enamine | EN300-266233-1.0g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 1.0g |
$1117.0 | 2023-03-01 | ||
| Enamine | EN300-266233-1g |
5-methoxy-1,3-benzothiazole-2-carboxamide |
7267-33-6 | 1g |
$1117.0 | 2023-08-31 |
5-methoxy-1,3-benzothiazole-2-carboxamide 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
7267-33-6 (5-methoxy-1,3-benzothiazole-2-carboxamide) 関連製品
- 946-12-3(6-Methoxybenzo[d]thiazole-2-carboxamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量